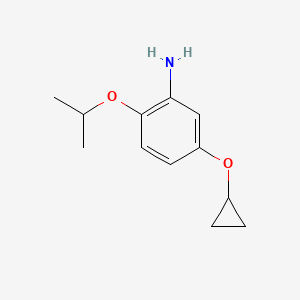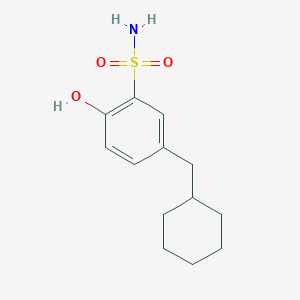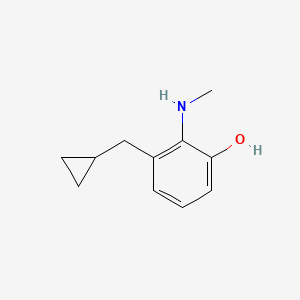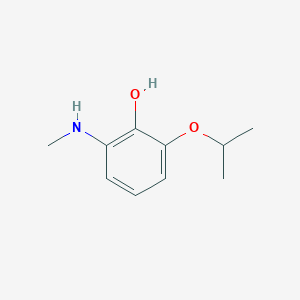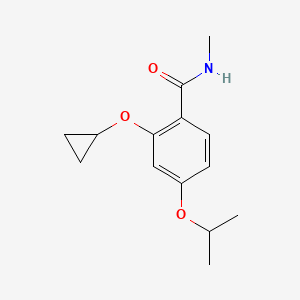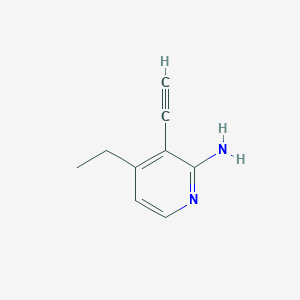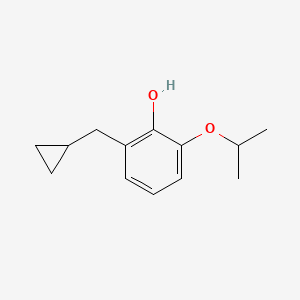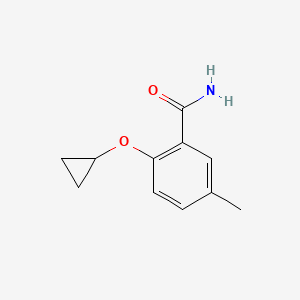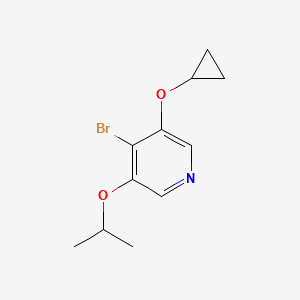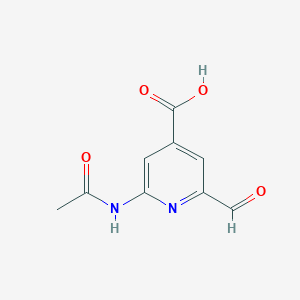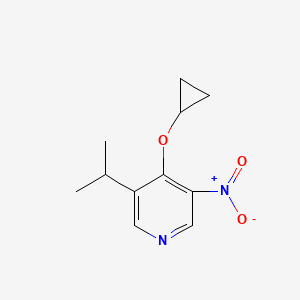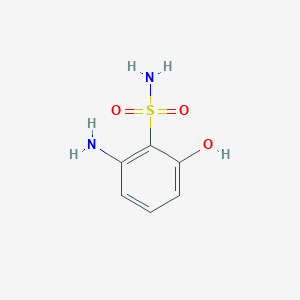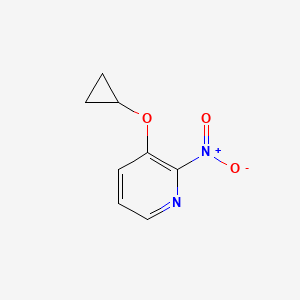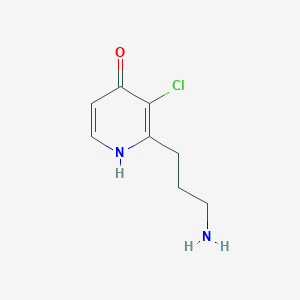
2-(3-Aminopropyl)-3-chloropyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopropyl)-3-chloropyridin-4-OL is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group attached to a propyl chain, a chlorine atom at the third position, and a hydroxyl group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-3-chloropyridin-4-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloropyridine with 3-aminopropanol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-chloropyridine and 3-aminopropanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
2-(3-Aminopropyl)-3-chloropyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of 2-(3-Aminopropyl)-3-chloropyridin-4-one.
Reduction: Formation of 2-(3-Aminopropyl)-3-chloropyridin-4-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Aminopropyl)-3-chloropyridin-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Aminopropyl)-3-chloropyridin-4-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and material science.
3-Chloropyridine: A precursor in the synthesis of various pyridine derivatives.
4-Hydroxypyridine: A key intermediate in organic synthesis.
Uniqueness
2-(3-Aminopropyl)-3-chloropyridin-4-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on the pyridine ring allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
2-(3-aminopropyl)-3-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11ClN2O/c9-8-6(2-1-4-10)11-5-3-7(8)12/h3,5H,1-2,4,10H2,(H,11,12) |
InChIキー |
LYBGKOIEMDXKKM-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C(C1=O)Cl)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


